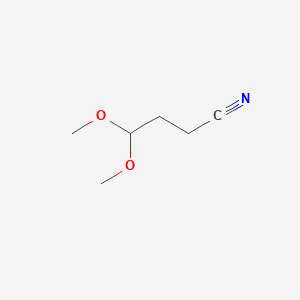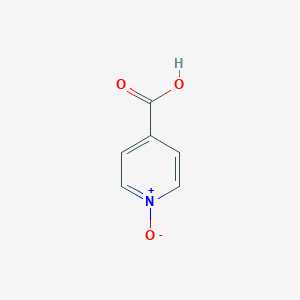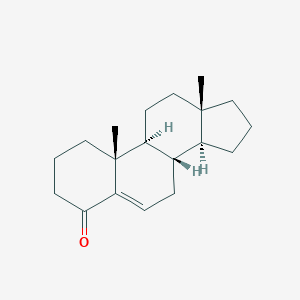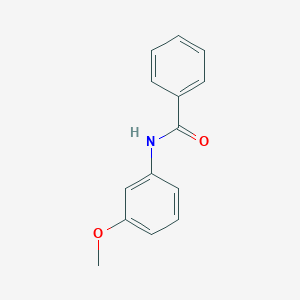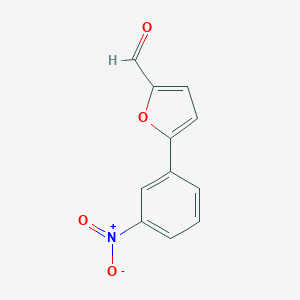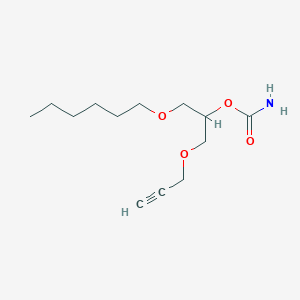
4-(Isopropyl)benzaldehyde oxime
Overview
Description
4-(Isopropyl)benzaldehyde oxime is an organic compound with the molecular formula C10H13NO. It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-(isopropyl)benzaldehyde and hydroxylamine. Oximes are known for their diverse applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Oximes in general are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 4-(Isopropyl)benzaldehyde oxime involves its interaction with its targets. Oximes are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are known to interact with various biochemical pathways, influencing a range of biological processes .
Result of Action
Oximes are known to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Biochemical Analysis
Biochemical Properties
The majority of plant oximes are amino acid-derived metabolites formed by the action of a cytochrome P450 from the CYP79 family .
Cellular Effects
Some oxime derivatives have been found to have antioxidant properties .
Molecular Mechanism
It is known that the formation of oximes involves a reaction with N, forming the oxime in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that benzaldehyde oxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base .
Metabolic Pathways
It is known that oximes are pivotal in chemistry, finding extensive applications in medical science, catalysis, organic functional group transformations, and the recognition of essential and toxic analytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Isopropyl)benzaldehyde oxime can be synthesized through the reaction of 4-(isopropyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
[ \text{4-(Isopropyl)benzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored for the rapid and efficient production of oximes .
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl)benzaldehyde oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime group to form the corresponding amine.
Hydrolysis: Hydrolysis of the oxime to regenerate the parent aldehyde.
Beckmann Rearrangement: Conversion of the oxime to the corresponding amide under acidic conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride or hydrogenation with a metal catalyst.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Beckmann Rearrangement: Acid catalysts such as sulfuric acid or polyphosphoric acid.
Major Products Formed
Reduction: 4-(Isopropyl)benzylamine.
Hydrolysis: 4-(Isopropyl)benzaldehyde.
Beckmann Rearrangement: 4-(Isopropyl)benzamide
Scientific Research Applications
4-(Isopropyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the isopropyl group.
4-Methylbenzaldehyde oxime: Contains a methyl group instead of an isopropyl group.
4-Ethylbenzaldehyde oxime: Contains an ethyl group instead of an isopropyl group.
Uniqueness
4-(Isopropyl)benzaldehyde oxime is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the lipophilicity of the compound, potentially affecting its interaction with biological membranes and molecular targets .
Properties
IUPAC Name |
(NE)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKXBDITZDURNJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-80-0 | |
| Record name | 4-(Isopropyl)benzaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC69956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(isopropyl)benzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


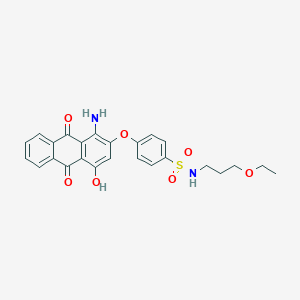
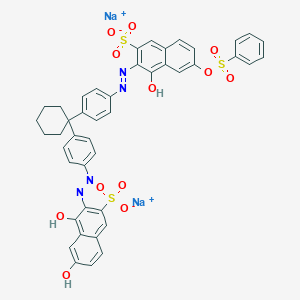
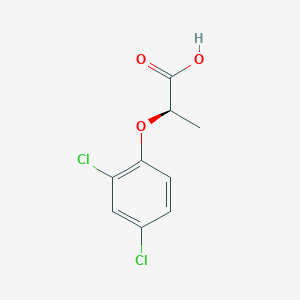
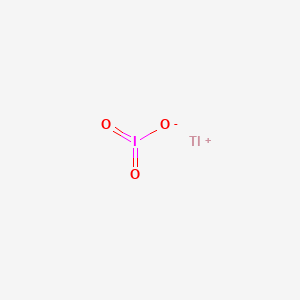
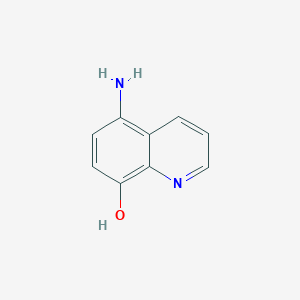
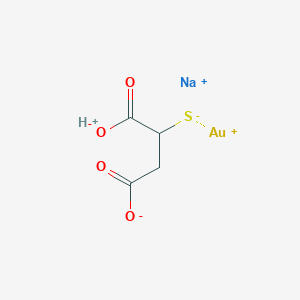

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
